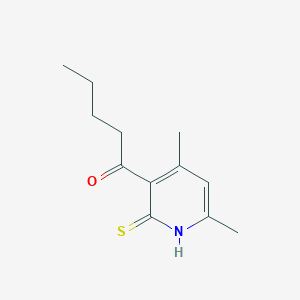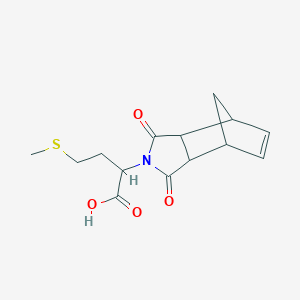
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and flies.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is not well understood. It is believed that N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine works by interfering with the ability of insects to detect and respond to odors. N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine may also interfere with the ability of insects to locate their hosts by disrupting the carbon dioxide gradient that is used by many insects to locate their hosts.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to affect the activity of enzymes involved in insect metabolism and to disrupt the function of insect ion channels. N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has also been shown to affect the behavior of insects, causing them to avoid treated surfaces.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is a widely used insect repellent that is readily available and relatively inexpensive. It is also effective against a wide range of insects, making it a useful tool for studying insect behavior and physiology. However, N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has some limitations for lab experiments. It can be toxic to some non-target organisms, such as bees and butterflies, and it can be difficult to control the concentration of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine in the environment.
Zukünftige Richtungen
There are many future directions for research on N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine. Another area of research is the study of the ecological and evolutionary impacts of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine on non-target organisms. Finally, there is a need for more research on the mechanisms of action of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine and other insect repellents, in order to develop more effective and targeted insect control strategies.
Synthesemethoden
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is synthesized from m-toluic acid through a series of chemical reactions. The first step is the conversion of m-toluic acid to m-toluoyl chloride. This is followed by the reaction of m-toluoyl chloride with diethylamine to produce N,N-diethyl-m-toluamide. The final step involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to produce N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is widely used in scientific research to study the behavior and physiology of insects. It is used to study insect olfaction, the ability of insects to detect and respond to odors. N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has also been used to study the effects of insecticides on non-target organisms, such as bees and butterflies.
Eigenschaften
IUPAC Name |
N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-7-17(12-11-16(5)6)13-15(4)10-8-9-14(2)3/h9,15H,7-8,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUIANVJABHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)